REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[F:11][CH:12]([F:26])[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:23][CH:22]=[N:21][C:20]=2[CH2:24][CH3:25])=[CH:15][CH:14]=1.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:27][C:22]1[O:23][C:19]([C:16]2[CH:15]=[CH:14][C:13]([CH:12]([F:11])[F:26])=[CH:18][CH:17]=2)=[C:20]([CH2:24][CH3:25])[N:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
while warming to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in toluene
|
Type
|
WASH
|
Details
|
eluted with 2 column lengths of hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1OC(=C(N1)CC)C1=CC=C(C=C1)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |